Aluminum perchlorate

Description

Properties

IUPAC Name |

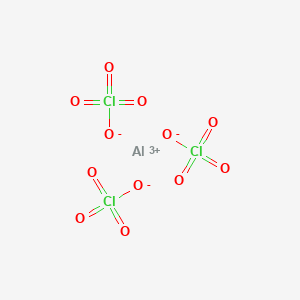

aluminum;triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGUXTGDSGGHLR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890742 | |

| Record name | Perchloric acid, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14452-39-2 | |

| Record name | Aluminum perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTO74513XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Synthesis via Metal-Perchloric Acid Reactions

The most straightforward method involves reacting aluminum metal or its hydroxide with concentrated perchloric acid (HClO₄). This exothermic reaction proceeds as:

Key parameters include:

-

Temperature control : Maintained below 50°C to prevent thermal runaway .

-

Purity considerations : Aluminum feedstock must be ≥99.9% pure to avoid contamination by Fe³⁺ or Si⁴⁺ .

Industrial variants employ continuous reactors with titanium-lined vessels to withstand corrosive conditions . Pilot-scale trials report yields of 85–92% with residual HClO₄ removed via vacuum distillation .

Anhydrous Synthesis via Chloride Precursors

Anhydrous Al(ClO₄)₃ is critical for pyrotechnic applications. Patent US4012492A details a low-temperature route using aluminum chloride (AlCl₃) and dichlorine hexoxide (Cl₂O₆):

Reaction conditions :

-

Temperature: −25°C to 0°C

-

Duration: 4–6 hours

-

Vessel materials: Teflon or platinum-coated steel to resist oxidation .

This method achieves 94–97% purity, with chlorine gas byproduct monitored via mass spectrometry . Post-synthesis, the product is isolated by fractional crystallization from dichloromethane .

Electrochemical Oxidation of Chlorates

US5131989A discloses an energy-efficient electrolytic process:

-

Anode reaction :

-

Cathode reaction :

Key parameters :

-

Electrolyte: Sodium chlorate (NaClO₃) in HClO₄ (pH 1–3)

-

Current density: 3 kA/m²

This method avoids chromate additives, reducing purification steps. Industrial cells report 88% current efficiency with Al(ClO₄)₃ yields of 78–82% .

Metathesis Reactions with Complex Perchlorates

DTIC technical reports describe nitrosonium perchlorate (NOClO₄) routes:

Optimization insights :

-

Stoichiometry: 1:3 molar ratio of AlCl₃:NOClO₄

-

Solvent: Anhydrous nitromethane

This method is favored in laboratory settings for small-scale, high-purity synthesis.

Hydrothermal Crystallization of Hydrates

Hydrated forms (e.g., Al(ClO₄)₃·9H₂O) are prepared via slow evaporation of aqueous solutions. Critical factors include:

-

Concentration gradient : Initial 40–50% w/w Al(ClO₄)₃ solution

X-ray diffraction confirms phase purity, with water content verified by Karl Fischer titration .

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield | Purity | Scale |

|---|---|---|---|---|---|

| Direct acid reaction | Al, HClO₄ | 50°C, 6 h | 85–92% | 95–98% | Industrial |

| Anhydrous synthesis | AlCl₃, Cl₂O₆ | −25°C, 4 h | 94–97% | 99% | Pilot |

| Electrochemical | NaClO₃, HClO₄ | 30°C, 3 kA/m² | 78–82% | 93–95% | Industrial |

| Metathesis | AlCl₃, NOClO₄ | RT, nitromethane | 89% | 99.2% | Laboratory |

| Hydrothermal | Al(ClO₄)₃ (aq.) | 0°C, slow evaporation | 91% | 98.5% | Laboratory |

Chemical Reactions Analysis

Intrinsic Stability

Aluminum perchlorate decomposes at elevated temperatures, releasing oxygen and forming aluminum oxide:

Reaction:

The decomposition is influenced by its hygroscopic nature and particle size .

Catalytic Role in Ammonium Perchlorate (AP) Decomposition

This compound modifies AP decomposition kinetics by lowering activation energy at high temperatures :

| System | Activation Energy (kJ/mol) | Temperature Range |

|---|---|---|

| Pure AP | 123.8 (LT), 79.1 (HT) | <240°C, >240°C |

| AP + Al (10 wt%) | 90 (LT), 112 (HT) | <300°C, >300°C |

| AP + Al/Zn (20 wt%) | 58 (single-stage) | ~290°C |

Mechanism:

Aluminum disrupts AP’s crystalline lattice, accelerating ClO₄⁻ reduction and promoting exothermic pathways .

Redox Reactions

This compound participates in oxidation-reduction reactions due to the high oxidative potential of ClO₄⁻ ( for ClO₄⁻ → Cl⁻) .

With Reducing Agents

Example – Reaction with Titanium(III):

Rate Equation:

where and .

Combustion with Metals

In propellant formulations, this compound reacts with metals like Zn or Al, generating intense heat and gas :

Reaction with Aluminum:

Key Observations:

-

Particle size of Al and AP influences combustion efficiency and condensed product morphology .

-

Larger AP particles reduce agglomerate size but increase unreacted Al content .

Propellant Combustion Dynamics

This compound enhances burn rates in composite propellants. Its interaction with AP and Al generates hybrid combustion fronts :

-

Low-speed combustion: ~300 m/s with 2 cm reaction zones.

Condensed Combustion Products (CCPs)

CCPs from aluminized propellants include:

Scientific Research Applications

Propellant and Explosive Applications

Aluminum perchlorate is primarily utilized in solid rocket propellants and explosives due to its strong oxidizing properties. It enhances the combustion efficiency of propellants, making it a vital component in various formulations.

Role in Solid Rocket Propellants

- Combustion Performance : The addition of aluminum particles to ammonium perchlorate-based propellants improves combustion characteristics. Studies have shown that the size and dispersion of aluminum particles can significantly influence the performance of these propellants. For instance, research indicates that smaller aluminum agglomerates lead to better combustion efficiency and reduced particle size of condensed combustion products (CCPs) .

- Thermal Decomposition Studies : The thermal behavior of this compound when mixed with ammonium perchlorate has been analyzed under varying heating rates. The activation energies for exothermic reactions were found to be lower in mixtures containing aluminum, suggesting enhanced reactivity compared to pure ammonium perchlorate .

| Propellant Type | Aluminum Content | Activation Energy (kJ/mol) |

|---|---|---|

| Pure Ammonium Perchlorate | 0% | 91 (low temp), 229 (high temp) |

| 80% Ammonium Perchlorate + 20% Aluminum | 20% | 90 (low temp), 112 (high temp) |

Environmental Remediation

This compound has been studied for its potential in environmental remediation, particularly for the removal of perchlorate from contaminated water sources.

Adsorption Mechanism

Research has demonstrated that aluminum hydroxide, a product of aluminum corrosion, effectively adsorbs perchlorate ions from aqueous solutions. In laboratory settings, up to 95% of perchlorate was removed within 24 hours using aluminum at acidic pH levels . This method highlights the potential for using aluminum-based materials in water treatment processes.

Analytical Chemistry Applications

This compound is also employed in various analytical chemistry applications due to its strong oxidizing capabilities.

Reagent in Chemical Analysis

- Dehydrating Agent : this compound serves as an effective dehydrating agent in analytical procedures, particularly for determining silica content in materials like iron and steel.

- Oxidizing Agent : It is used in combination with other acids for the destruction of organic matter prior to trace metal analysis, showcasing its versatility as a reagent .

Case Studies and Research Findings

Several studies have explored the implications and effectiveness of this compound in practical applications:

- A study on the thermal hazards associated with non-ideal explosive mixtures involving aluminum and ammonium perchlorate provided insights into their safety profiles and performance characteristics under different conditions .

- Another investigation focused on the influence of particle size on the sensitivity of mixtures containing aluminum and ammonium perchlorate to laser ignition, revealing critical parameters for safe handling and application .

Mechanism of Action

The mechanism by which aluminum perchlorate exerts its effects is primarily through its strong oxidizing properties . It readily gives up its oxygen atoms to other substances, facilitating oxidation-reduction reactions. This characteristic makes it a potent compound for various chemical reactions and industrial processes.

Comparison with Similar Compounds

Table 1. Comparative Properties of this compound and Similar Compounds

Research Findings

- Liquid Crystal Alignment : this compound’s ClO₄⁻ anions enable rapid LC response times (<10 min at 100% ClO₄⁻), outperforming mixed-anion systems (e.g., nitrate/perchlorate) .

- Propellant Performance : AP/Al propellants achieve ignition thresholds of ~10 J/cm², with slag formation influenced by Al particle size . This compound is unsuitable due to decomposition risks .

- Environmental Impact : Perchlorate removal via zero-valent aluminum relies on adsorption (90–95% efficiency at pH 4.5) rather than reduction, highlighting ClO₄⁻’s stability .

Biological Activity

Aluminum perchlorate is an inorganic compound that has garnered attention for its potential biological activity, particularly in environmental contexts and its effects on human health. This article synthesizes findings from various studies, focusing on the biological implications of this compound, including its interaction with biological systems, toxicological effects, and its role in environmental remediation.

This compound () is a salt formed from aluminum and perchloric acid. It exists as a white crystalline solid and is highly soluble in water. The compound is primarily used in propellant formulations and other industrial applications due to its oxidizing properties.

-

Thyroid Function Inhibition :

- Perchlorate ions, including those from this compound, are known to inhibit iodide uptake by the thyroid gland. This can lead to decreased production of thyroid hormones (T3 and T4) and increased levels of thyroid-stimulating hormone (TSH), potentially resulting in hypothyroidism .

- Research indicates that exposure to perchlorates can disrupt normal thyroid function, especially in populations with pre-existing iodine deficiency .

- Developmental Effects :

- Acute Toxicity :

Environmental Impact

This compound is often found in contaminated sites associated with military activities or industrial processes involving explosives. Its persistence in the environment poses challenges for remediation efforts:

- Biodegradation : Certain bacteria have shown the ability to reduce perchlorate under anaerobic conditions, effectively removing it from contaminated water sources . The efficiency of these biological treatments varies based on environmental conditions such as pH and temperature.

- Remediation Techniques : Studies indicate that aluminum can facilitate the removal of perchlorate through adsorption processes. For instance, zero-valent aluminum has been shown to remove up to 95% of perchlorate from aqueous solutions under acidic conditions .

Study 1: Perchlorate Removal Using Aluminum Hydroxide

A study investigated the efficiency of aluminum hydroxide in adsorbing perchlorate ions from water. The results indicated a significant removal rate contingent upon solution pH:

| pH Level | Perchlorate Removal (%) |

|---|---|

| 4.5 | 90-95 |

| 7.0 | 70-80 |

| 9.0 | 50-60 |

This highlights the importance of optimizing pH for effective remediation strategies .

Study 2: Thyroid Function Impact Assessment

A longitudinal study assessed the effects of chronic exposure to ammonium perchlorate on thyroid function among workers in an industrial setting:

| Exposure Duration (Years) | Average TSH Level (mIU/L) | Thyroid Dysfunction Rate (%) |

|---|---|---|

| 1-5 | 2.5 | 10 |

| 6-10 | 3.0 | 20 |

| >10 | 4.5 | 35 |

The data suggests a correlation between prolonged exposure and increased risk of thyroid dysfunction .

Q & A

Q. Contradictions in Literature :

- High Al content (>18%) may reduce combustion efficiency due to agglomeration .

- Sub-micron Al particles improve burn rates but increase sensitivity to electrostatic discharge .

Advanced: How do aluminum particle size and morphology influence combustion efficiency and sensitivity?

Methodological Answer:

Experimental Design :

Particle Size Grading : Sieve aluminum powder into fractions (1–100 µm) and blend with ammonium perchlorate (AP) .

Sensitivity Testing :

Q. Key Findings :

| Al Particle Size (µm) | Burn Rate (mm/s) | Impact Sensitivity (J) |

|---|---|---|

| 1–10 | 25–30 | 2–3 |

| 20–50 | 15–20 | 5–7 |

| >50 | 8–12 | >10 |

Smaller particles enhance reactivity but raise handling risks .

Advanced: How can contradictions in oxidation mechanisms of this compound be resolved?

Methodological Answer:

Contradictions arise from differing experimental conditions (e.g., pressure, purity). Resolve via:

In Situ Spectroscopy : Use FTIR/XRD during combustion to identify intermediate species (e.g., AlO·ClO₃ vs. AlCl₃) .

Computational Modeling : Compare density functional theory (DFT) predictions with experimental activation energies .

Controlled Atmosphere Studies : Replicate reactions in argon vs. oxygen environments to isolate oxidation pathways .

Q. Example Contradiction :

- Some studies report Al₂O₃ as the primary combustion product, while others detect AlCl₃ . Resolution requires standardizing gas-phase sampling techniques .

Environmental: What techniques monitor this compound degradation in environmental matrices?

Methodological Answer:

Ion Chromatography-MS : Quantify perchlorate (ClO₄⁻) and aluminum ions in groundwater/soil with detection limits <0.1 µg/L .

XRF Spectroscopy : Map aluminum distribution in soil samples (e.g., 50–500 mg/kg Al detected near rocket test sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.